molecular formula C16H16FNOS B2611003 1-(4-fluorophenyl)-N-(2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide CAS No. 1251564-82-5

1-(4-fluorophenyl)-N-(2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide

Cat. No.: B2611003
CAS No.: 1251564-82-5
M. Wt: 289.37
InChI Key: ZXBGPHUAUZWWQJ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-N-(2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopropane ring, a fluorophenyl group, and a thiophene moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-N-(2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide typically involves multiple steps, including the formation of the cyclopropane ring and the introduction of the fluorophenyl and thiophene groups. Common synthetic routes may involve:

    Cyclopropanation: The formation of the cyclopropane ring can be achieved through reactions such as the Simmons-Smith reaction or other cyclopropanation methods.

    Substitution Reactions: Introduction of the fluorophenyl group can be done through nucleophilic aromatic substitution reactions.

    Coupling Reactions: The thiophene moiety can be introduced using coupling reactions such as the Suzuki or Stille coupling.

Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-N-(2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carboxamide can be reduced to form amines.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

    Coupling Reactions: The compound can undergo further functionalization through coupling reactions with other aromatic or heteroaromatic compounds.

Common reagents and conditions used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and palladium catalysts for coupling reactions.

Scientific Research Applications

1-(4-Fluorophenyl)-N-(2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and electronic materials.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-(2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the thiophene moiety can participate in π-π interactions with aromatic amino acids in protein active sites. The cyclopropane ring can provide rigidity to the molecule, influencing its overall conformation and binding properties.

Comparison with Similar Compounds

Similar compounds to 1-(4-fluorophenyl)-N-(2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide include:

    1-(4-Chlorophenyl)-N-(2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide: Similar structure but with a chlorine atom instead of fluorine.

    1-(4-Fluorophenyl)-N-(2-(furan-3-yl)ethyl)cyclopropanecarboxamide: Similar structure but with a furan ring instead of thiophene.

    1-(4-Fluorophenyl)-N-(2-(pyridin-3-yl)ethyl)cyclopropanecarboxamide: Similar structure but with a pyridine ring instead of thiophene.

The uniqueness of this compound lies in its combination of the fluorophenyl and thiophene groups, which can provide distinct electronic and steric properties compared to its analogs.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(2-thiophen-3-ylethyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNOS/c17-14-3-1-13(2-4-14)16(7-8-16)15(19)18-9-5-12-6-10-20-11-12/h1-4,6,10-11H,5,7-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBGPHUAUZWWQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)NCCC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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